(2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
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Overview
Description
(2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is known for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione typically involves the condensation of appropriate thiazole and pyrimidine derivatives. One common method involves the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and 3-methoxy-4-acetyloxy benzaldehyde in the presence of fused sodium acetate and glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and diethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
(2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antihypertensive properties.
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl (2Z)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
(2Z)-6-benzyl-2-[4-(diethylamino)benzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its diethylamino and benzylidene groups contribute to its enhanced activity and selectivity towards certain biological targets.
Properties
Molecular Formula |
C25H25N3O2S |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[[4-(diethylamino)phenyl]methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C25H25N3O2S/c1-4-27(5-2)20-13-11-19(12-14-20)16-22-24(30)28-17(3)21(23(29)26-25(28)31-22)15-18-9-7-6-8-10-18/h6-14,16H,4-5,15H2,1-3H3/b22-16- |
InChI Key |
JTDVJBFSCQPPIC-JWGURIENSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(C(=O)N=C3S2)CC4=CC=CC=C4)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(=O)N=C3S2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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